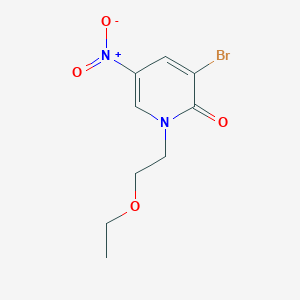
3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one is a heterocyclic compound with a molecular formula of C10H11BrN2O4. It is also known as BAY 41-2272 and is used in scientific research as a potent and selective activator of soluble guanylyl cyclase (sGC). This compound has been studied extensively due to its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one involves the activation of sGC, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its activation of sGC and subsequent increase in cGMP production. This leads to vasodilation and relaxation of smooth muscle, which can improve blood flow and reduce blood pressure. It also has anti-inflammatory effects and can improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one in lab experiments include its high potency and selectivity for sGC activation, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its limited solubility in water can be a limitation in some experiments.
Orientations Futures
For research on 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one include further studies on its potential therapeutic properties in diseases such as pulmonary hypertension, sickle cell anemia, and erectile dysfunction. It can also be studied for its potential use in treating other cardiovascular diseases such as heart failure and atherosclerosis. Additionally, further research can be done on its mechanism of action and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one involves the reaction of 2-ethoxyethylamine with 3-bromo-5-nitropyridin-2-one in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. It has also been studied for its potential use in treating erectile dysfunction, sickle cell anemia, and other cardiovascular diseases.
Propriétés
IUPAC Name |
3-bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-2-16-4-3-11-6-7(12(14)15)5-8(10)9(11)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDYYQDHOGLGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=C(C1=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-fluoro-1-[3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B7627213.png)

![2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7627226.png)
![1,3-dimethyl-2-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzimidazole-5-sulfonamide](/img/structure/B7627231.png)
![3-bromo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B7627238.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)pyrazole-4-sulfonamide](/img/structure/B7627242.png)
![2-methyl-5-methylsulfonyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B7627251.png)
![3-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzene-1,3-disulfonamide](/img/structure/B7627258.png)
![1-N-methyl-4-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzene-1,4-disulfonamide](/img/structure/B7627266.png)
![6-chloro-3-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-4H-1,4-benzoxazine-7-sulfonamide](/img/structure/B7627270.png)
![2-Amino-6-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B7627278.png)
![5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine](/img/structure/B7627300.png)
![2,5-dichloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B7627306.png)
![1-acetyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-2,3-dihydroindole-6-sulfonamide](/img/structure/B7627320.png)
